8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate
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Overview
Description
8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include various halides, amines, and organometallic compounds under controlled conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new groups such as halides or alkyl chains.
Scientific Research Applications
8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
8-ethyl 2-methyl 4-piperidino-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate: shares similarities with other triazine and benzothiazole derivatives, which also exhibit interesting chemical and biological properties.
Trifluoromethylated compounds: These compounds are known for their enhanced stability and bioactivity, making them valuable in pharmaceutical research.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C20H21F3N4O4S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
8-O-ethyl 2-O-methyl 4-piperidin-1-yl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,8-dicarboxylate |
InChI |
InChI=1S/C20H21F3N4O4S/c1-3-31-15(28)12-7-8-13-14(11-12)32-18-25-19(16(29)30-2,20(21,22)23)24-17(27(13)18)26-9-5-4-6-10-26/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DXBLWKBNLFOFFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N3C(=NC(N=C3S2)(C(=O)OC)C(F)(F)F)N4CCCCC4 |
Origin of Product |
United States |
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